1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol

Physical chemistry Pre-formulation Handling and storage

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol (CAS 774-54-9) is a secondary alcohol featuring a saturated bicyclic tetrahydronaphthalene (tetralin) core with an α-methyl hydroxyl substituent at the 2‑position. The compound is a solid at ambient temperature , has a molecular formula of C₁₂H₁₆O (MW 176.25 g·mol⁻¹) , and exhibits a predicted logP of approximately 2.6–2.8, consistent with moderate lipophilicity.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B12042214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(CCCC2)C=C1)O
InChIInChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3
InChIKeyZZAIKACKOJSLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol – Procurement-Grade Physicochemical & Structural Profile


1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol (CAS 774-54-9) is a secondary alcohol featuring a saturated bicyclic tetrahydronaphthalene (tetralin) core with an α-methyl hydroxyl substituent at the 2‑position . The compound is a solid at ambient temperature , has a molecular formula of C₁₂H₁₆O (MW 176.25 g·mol⁻¹) [1], and exhibits a predicted logP of approximately 2.6–2.8, consistent with moderate lipophilicity . Its structure positions it at the intersection of tetralin‑derived fragrance chemicals, chiral building blocks, and intermediates for bioactive molecules.

Why 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol Cannot Be Replaced by Its Closest Analogs


Superficially similar compounds—the ketone analog 6‑acetyltetralin, fully aromatic naphthalen‑2‑yl ethanol, and positional isomers—differ profoundly in physical state, reactivity, and regulatory standing. The target alcohol is a solid , whereas the ketone is a low‑melting liquid (−21 °C) [1]; this impacts handling, formulation, and storage requirements. The fully aromatic analog possesses a planar, electron‑rich naphthalene system that alters π‑stacking and metabolic liability [2], while the regioisomer 2‑(tetrahydronaphthalen‑2‑yl)ethan‑1‑ol (CAS 6836‑45‑9) relocates the hydroxyl group, changing hydrogen‑bond geometry and reactivity. Critically, the ketone has undergone a full RIFM safety assessment for fragrance use, whereas the alcohol has not [3], making substitution a regulatory risk. These differences demand compound‑specific verification rather than class‑based interchange.

Head‑to‑Head Quantitative Differentiation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol from Its Closest Analogs


Physical State: Solid Alcohol vs. Liquid Ketone at Ambient Temperature

The target compound is a combustible solid at room temperature . In contrast, its direct ketone analog, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 774-55-0), has a melting point of −21 °C and is a free‑flowing liquid under the same conditions [1]. This difference in physical state directly impacts weighing accuracy, containment, and compatibility with solid‑phase synthesis workflows.

Physical chemistry Pre-formulation Handling and storage

LogP and Water Solubility: Lipophilicity Shift Relative to the Ketone

The predicted logP of the target alcohol is 2.62–2.8 [1], whereas the ketone analog has a reported log KOW of 3.64 (EPI Suite) and a measured water solubility of 45.9 mg/L [2]. The alcohol is roughly 10‑fold more hydrophilic by estimated partition coefficient, which translates to altered retention times in reversed‑phase chromatography and different extraction behaviour from aqueous matrices.

Lipophilicity ADME prediction Extraction efficiency

Naphthalene vs. Tetrahydronaphthalene Core: Density and Aromaticity Contrast

The fully aromatic comparator 1-(naphthalen-2-yl)ethan-1-ol (CAS 7228-47-9) has a melting point of 68–78 °C and a density of 1.113 g/cm³ , reflecting extensive intermolecular π‑stacking. The target tetrahydronaphthalene alcohol has a predicted density of 1.1 g/cm³ [1] but lacks the planar naphthalene surface, reducing π‑stacking propensity. This structural difference is material for any application where aromatic stacking governs binding (e.g., intercalation, host–guest chemistry).

Molecular recognition π-Stacking Metabolic stability

Regulatory Friction: RIFM Safety Clearance Exists for Ketone but Not for Alcohol

The ketone analog has been evaluated under the RIFM safety assessment framework, clearing seven human health endpoints plus environmental endpoints and is listed with a worldwide use volume of 1–10 metric tons per year and a 95th‑percentile hydroalcoholic concentration of 0.0099% [1]. No comparable safety dossier has been published for the alcohol. For any fragrance or consumer‑product application, this represents a critical regulatory gating factor that cannot be bridged by simple structural analogy.

Fragrance safety Regulatory compliance Toxicology

Chiral Resolution Capability: Racemic vs. Enantiopure Forms

The racemic target compound (CAS 774-54-9) is accompanied by commercially available (R)‑ (CAS 1212081-91-8) and (S)‑ (CAS 1212283-95-8) enantiomers, each offered at ≥95% purity by multiple suppliers [1]. HPLC methods using β‑cyclodextrin chiral stationary phases have demonstrated baseline separation of tetrahydronaphthalenic derivatives with detection limits of 0.02–0.1% for the minor enantiomer [2], enabling rigorous enantiomeric purity verification.

Asymmetric synthesis Chiral chromatography Enantiomeric purity

Evidence‑Based Application Scenarios for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol


Chiral Building Block for Asymmetric Synthesis of CNS‑Targeted Pharmaceuticals

The availability of both (R)‑ and (S)‑enantiomers at ≥95% purity makes this compound a privileged intermediate for constructing enantiomerically pure drug candidates, particularly those targeting CNS receptors where tetrahydronaphthalene is a preferred scaffold for its balanced lipophilicity (logP ~2.8) and reduced aromatic ring count relative to naphthalene. The established β‑cyclodextrin HPLC method provides immediate quality assurance with enantiomeric impurity detection down to 0.02% [1].

Non‑Ketone Intermediate for Fragrance and Flavour Chemistry Requiring a Solid‑Phase Hydroxyl Handle

Unlike the liquid ketone analog Florantone T, the target alcohol is a solid , facilitating precise weighing for small‑scale fragrance trials. The secondary hydroxyl group permits esterification or etherification to generate pro‑fragrances with tailored volatility, while the tetrahydronaphthalene core retains the characteristic floral‑citrus character associated with tetralin derivatives. Researchers should note that the alcohol itself lacks a RIFM safety dossier, so downstream products will require independent toxicological evaluation.

Physicochemical Probe for LogP‑Dependent ADME Assays

With a predicted logP of 2.6–2.8 [2], the compound occupies a narrow lipophilicity window that is distinct from the more hydrophobic ketone analog (log KOW 3.64, water solubility 45.9 mg/L) [3]. This differential makes the alcohol useful as a reference compound for calibrating reversed‑phase HPLC retention times, estimating passive membrane permeability in PAMPA assays, or evaluating extraction efficiency in biphasic liquid–liquid systems.

Synthetic Precursor to Tetralin‑Based Heterocycles with Reported Anticancer Activity

The alcohol can be oxidized to the corresponding ketone , which serves as a key starting material for tetralin‑6‑yl‑pyrazoline, 2‑thioxopyrimidine, and 2‑iminopyridine derivatives that have shown anticancer activity in vitro. In one study, a derivative of 6‑acetyltetralin exhibited IC₅₀ values of 3.5 μg/mL and 4.5 μg/mL against HeLa and MCF‑7 cell lines, respectively [4]. Using the alcohol as a protected ketone precursor allows late‑stage diversification under conditions that might otherwise reduce the ketone functionality.

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